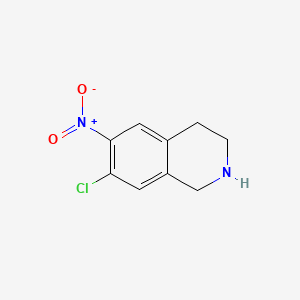

7-Chloro-6-nitro-1,2,3,4-tetrahydroisoquinoline

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

7-Chloro-6-nitro-1,2,3,4-tetrahydroisoquinoline is an organic compound that belongs to the class of 1,2,3,4-tetrahydroisoquinolines (THIQ), which are a large group of natural products . THIQ based natural and synthetic compounds exert diverse biological activities against various infective pathogens and neurodegenerative disorders .

Synthesis Analysis

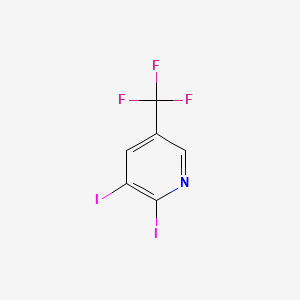

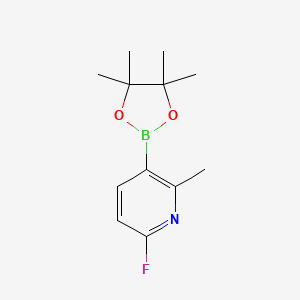

The synthesis of 1,2,3,4-tetrahydroisoquinolines has garnered significant attention in recent years. Traditional approaches to the synthesis of C (1)-substituted THIQs include the use of harsh conditions or preassembled substrates . Recently, transition metal-catalyzed cross-dehydrogenative coupling (CDC) strategies involving direct coupling of C (sp3)–H bond of THIQ with various nucleophiles have been explored . Multicomponent reactions (MCRs) are also considered as powerful strategies in organic synthesis for the generation of molecular diversity and complexity .Chemical Reactions Analysis

The chemical reactions involving 1,2,3,4-tetrahydroisoquinolines have been studied extensively. In particular, reactions involving isomerization of iminium intermediate (exo/endo isomerization) are highlighted . Also, the use of prefunctionalized N-arylated/protected THIQ is indispensable for better reaction performance as otherwise nitrogen of unprotected THIQ can undergo oxidation .Aplicaciones Científicas De Investigación

Synthesis and Antibacterial Properties

The synthesis of new 8-nitrofluoroquinolone derivatives, involving 7-chloro-1-cyclopropyl-6-fluoro-8-nitro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid, showcased their significant antibacterial activity against both gram-positive and gram-negative strains. The introduction of substituted primary amines at the C-7 position led to derivatives demonstrating promising antibacterial efficacy, especially against S. aureus, with minimal inhibitory concentration (MIC) values ranging approximately from 2-5 microg/mL, suggesting a potential pathway for developing new antibacterial agents (Al-Hiari et al., 2007).

Evaluation of Local Anesthetic Activity and Acute Toxicity

Research on isoquinoline alkaloids, specifically a series of synthesized 1-aryl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolines, investigated their local anesthetic activity, acute toxicity, and structure-toxicity relationship. The compounds exhibited high local anesthetic activity on rabbit eyes, with most derivatives being more active than lidocaine, providing longer durations of complete anesthesia. Additionally, the study explored acute toxicity and determined that modifications to the compounds could lead to promising drug candidates with reduced toxicity and increased therapeutic margins (Azamatov et al., 2023).

Anticancer Activity and Synthesis of Novel Compounds

The development of chlorinated and fluorinated 7-azaindenoisoquinolines as potent cytotoxic anticancer agents that inhibit topoisomerase I (Top1) was significant. By replacing the 3-nitro group with 3-chloro and 3-fluoro substituents, these compounds retained high Top1 inhibitory activities and demonstrated potent cytotoxicities in human cancer cell cultures. Some showed moderate inhibitory activities against enzymes involved in DNA damage repair, suggesting a potential for improved cancer treatment strategies (Elsayed et al., 2017).

Novel Synthetic Routes and Drug Development

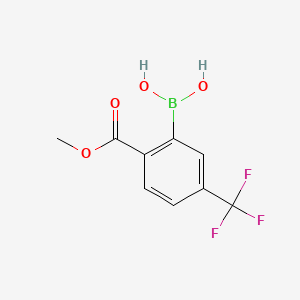

An efficient route for the large-scale preparation of KF31327, a phosphodiesterase V inhibitor, involved starting with 7-chloro-2,4(1H,3H)-quinazolinedione. This route showcased the synthesis of the 6-nitro compound with good selectivity, optimizing conditions to minimize unwanted by-products and demonstrating a practical approach for drug substance preparation, highlighting the importance of innovative synthetic methods in drug development (Fujino et al., 2001).

Discovery of Potent Topoisomerase I Poisons

Research into indenoisoquinoline topoisomerase I poisons, which lack the 3-nitro toxicophore, identified that fluorine and chlorine could replace the 3-nitro group with minimal loss of Top1 poisoning activity. This discovery opens avenues for designing new indenoisoquinolines with improved safety profiles, potentially reducing the risks associated with nitro toxicophores in cancer treatment (Beck et al., 2015).

Propiedades

IUPAC Name |

7-chloro-6-nitro-1,2,3,4-tetrahydroisoquinoline |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9ClN2O2/c10-8-3-7-5-11-2-1-6(7)4-9(8)12(13)14/h3-4,11H,1-2,5H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KFCNHVMLOCIZKK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC2=CC(=C(C=C21)[N+](=O)[O-])Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9ClN2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.63 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-Chloro-6-nitro-1,2,3,4-tetrahydroisoquinoline | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-Bromo-2,3-dihydrospiro[indene-1,2'-pyrrolidine]](/img/structure/B595222.png)

![3-Bromo-5-methylimidazo[1,2-a]pyridine-2-carbaldehyde](/img/structure/B595227.png)

![2-[4-(4-Amino-phenyl)-pyrazol-1-YL]-ethanol](/img/structure/B595228.png)

![Ethyl 5,7-dimethylpyrazolo[1,5-a]pyrimidine-2-carboxylate](/img/structure/B595229.png)

![[(1R,2R,3S,4S)-3-amino-2-bicyclo[2.2.1]hept-5-enyl]methanol;hydrochloride](/img/structure/B595230.png)

![Ethyl 6-bromo-8-fluoroimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B595239.png)